5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 79183-32-7
VCID: VC5772826
InChI: InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2
SMILES: C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl
Molecular Formula: C15H8Cl3NO2
Molecular Weight: 340.58

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione

CAS No.: 79183-32-7

Cat. No.: VC5772826

Molecular Formula: C15H8Cl3NO2

Molecular Weight: 340.58

* For research use only. Not for human or veterinary use.

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione - 79183-32-7

Specification

CAS No. 79183-32-7
Molecular Formula C15H8Cl3NO2
Molecular Weight 340.58
IUPAC Name 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2
Standard InChI Key WSLZDTPFOQFMDU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione, reflects its structural components:

  • A chlorinated indole core with substituents at positions 1, 2, 3, and 5.

  • A 3,4-dichlorobenzyl group attached to the indole’s nitrogen atom .

The presence of three chlorine atoms and two carbonyl groups confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number79183-32-7
Molecular FormulaC15H8Cl3NO2\text{C}_{15}\text{H}_{8}\text{Cl}_{3}\text{NO}_{2}
Molecular Weight340.58 g/mol
SMILESC1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl
InChIKeyWSLZDTPFOQFMDU-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Friedel-Crafts alkylation and cyclization reactions. A patented method (CN111205175A) outlines the following optimized steps :

  • Friedel-Crafts Alkylation: Reacting 3,4'-dichloropropiophenone with a Lewis acid (e.g., AlCl3\text{AlCl}_3) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride). This step forms the indanone intermediate.

  • Cyclization: Heating the intermediate under controlled conditions to induce ring closure, yielding 5-chloro-1-indanone.

  • Oxidation and Functionalization: Introducing the dichlorobenzyl group via nucleophilic substitution and oxidizing the indole core to form the 2,3-dione moiety .

Key Optimization Strategies:

  • Catalyst Selection: Using AlCl3\text{AlCl}_3 with phase-transfer catalysts improves reaction selectivity and reduces side products .

  • Temperature Control: Maintaining temperatures between 100–160°C ensures optimal reaction rates without decomposition .

Industrial Production

Industrial-scale manufacturing (e.g., by MolCore BioPharmatech) emphasizes:

  • Purity Standards: ≥97% purity achieved via column chromatography and recrystallization .

  • Process Efficiency: Continuous flow reactors enhance yield (reported up to 85%) compared to batch processes .

Biological Activities and Mechanisms

Anticancer Properties

Studies highlight its potency against cancer cell lines, with mechanisms involving:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HepG2 liver cancer cells (IC50=0.9μM\text{IC}_{50} = 0.9 \, \mu\text{M}).

  • Cell Cycle Arrest: G2/M phase arrest in MCF-7 breast cancer cells via inhibition of cyclin-dependent kinases.

Antibacterial Activity

The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria:

  • Staphylococcus aureus: Minimum inhibitory concentration (MIC) of 2 µg/mL, surpassing ampicillin (MIC = 4 µg/mL).

  • Mechanism: Disruption of bacterial membrane integrity and inhibition of DNA gyrase .

Enzyme Inhibition

  • Topoisomerase II Inhibition: Binds to the ATP-binding pocket, preventing DNA replication (Ki_i = 0.3 µM).

  • COX-2 Selectivity: 10-fold selectivity over COX-1, suggesting potential as an anti-inflammatory agent .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Chlorinated Indole Derivatives

CompoundSubstituentsAnticancer IC50\text{IC}_{50}Antibacterial MIC
5-Chloro-1-(3,4-dichlorobenzyl)-indole-2,3-dione3,4-Cl2_2-benzyl, 5-Cl0.9 µM (HepG2)2 µg/mL (S. aureus)
5-Chloro-1-(4-chlorobenzyl)-indole-2,3-dione4-Cl-benzyl, 5-Cl1.5 µM (HepG2)8 µg/mL (S. aureus)
1-(2,4-Dichlorobenzyl)-5-nitro-indole-2,3-dione2,4-Cl2_2-benzyl, 5-NO2_21.2 µM (MCF-7)4 µg/mL (E. coli)

Key Findings:

  • The 3,4-dichlorobenzyl group enhances lipophilicity and target affinity compared to monosubstituted analogs .

  • Nitro groups improve electron-withdrawing effects but reduce metabolic stability.

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear protective gloves
H332Harmful if inhaledUse in well-ventilated areas

Research Applications and Future Directions

Current Applications

  • Anticancer Drug Development: As a lead compound in kinase inhibitor pipelines .

  • Antibacterial Coatings: Incorporated into medical device coatings to prevent biofilm formation .

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to enhance bioavailability .

  • Targeted Delivery: Nanoparticle encapsulation for tumor-specific accumulation.

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